![molecular formula C15H16BrN5S B12921529 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine CAS No. 93946-38-4](/img/structure/B12921529.png)
6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a purine base with a bromophenylmethylsulfanyl group at the 6-position and a propyl group at the 9-position, making it a subject of interest in organic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the bromophenylmethylsulfanyl group.
Formation of Intermediate Compounds: The bromophenylmethylsulfanyl group is introduced to the purine base through a series of nucleophilic substitution reactions.
Final Coupling: The propyl group is then attached to the 9-position of the purine base using alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets. The bromophenylmethylsulfanyl group may interact with enzymes or receptors, modulating their activity. The purine base can also participate in hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-(2-methylpropyl)-9H-purin-2-amine
- 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-ethyl-9H-purin-2-amine
Uniqueness
6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenylmethylsulfanyl group and a propyl group at the purine base differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propriétés
Numéro CAS |
93946-38-4 |
|---|---|
Formule moléculaire |
C15H16BrN5S |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
6-[(4-bromophenyl)methylsulfanyl]-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H16BrN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |
Clé InChI |
LCNFTOSCRWFXDX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



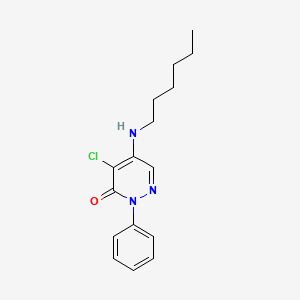
![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)

![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)
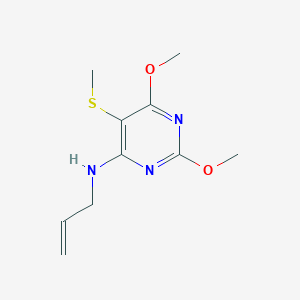
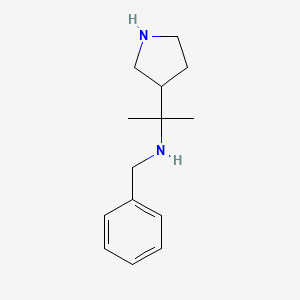
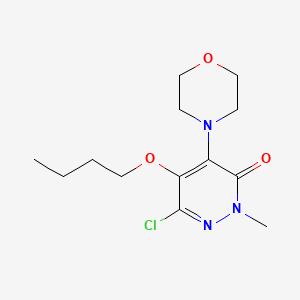
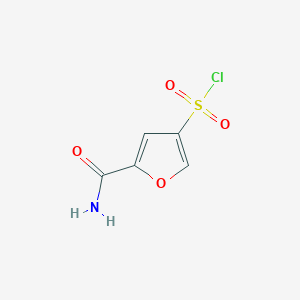

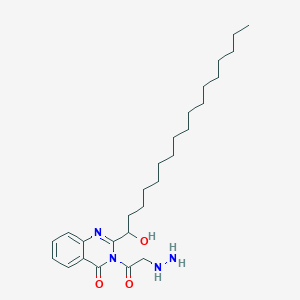
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
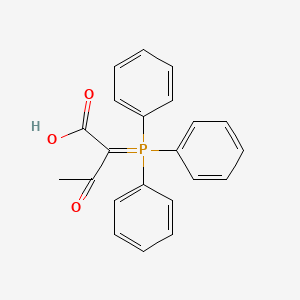
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
